N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine

MMP7 S1′ pocket X-ray crystallography

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine (CAS 1038619-52-1) is a sulfonamide-modified L-leucine derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl moiety on the sulfonyl group. With molecular formula C₁₃H₁₅ClF₃NO₄S and a molecular weight of 373.78 g/mol, this compound belongs to the class of N-sulfonylamino acid derivatives that have been extensively characterized as matrix metalloproteinase (MMP) inhibitor scaffolds.

Molecular Formula C13H15ClF3NO4S
Molecular Weight 373.78 g/mol
Cat. No. B12402278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine
Molecular FormulaC13H15ClF3NO4S
Molecular Weight373.78 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F
InChIInChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20)/t11-/m0/s1
InChIKeyMYXJXYANNGCHDR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine: Chemical Identity and Structural Basis for MMP7 Inhibitor Intermediate Selection


N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine (CAS 1038619-52-1) is a sulfonamide-modified L-leucine derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl moiety on the sulfonyl group. With molecular formula C₁₃H₁₅ClF₃NO₄S and a molecular weight of 373.78 g/mol, this compound belongs to the class of N-sulfonylamino acid derivatives that have been extensively characterized as matrix metalloproteinase (MMP) inhibitor scaffolds [1]. The 4-chloro-3-(trifluoromethyl)benzene substitution pattern is critical: X-ray crystallographic studies of closely related analogs (PDB: 2Y6C, 2Y6D) demonstrate that this specific aryl group occupies the deep hydrophobic S1′ pocket of MMP7 (matrilysin) [2], a structural feature that underpins the compound's utility as a selectivity-conferring intermediate in MMP7-targeted inhibitor design programs .

Why N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine Cannot Be Replaced by Simpler Sulfonyl-Leucine Analogs in MMP7-Focused Research


Generic substitution of N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine with simpler aryl sulfonyl-leucine analogs (e.g., N-[(3-chlorophenyl)sulfonyl]-L-leucine or N-[(4-chlorophenyl)sulfonyl]-L-leucine) fails because the 4-chloro-3-(trifluoromethyl)phenyl group is not an interchangeable hydrophobic moiety—it functions as a geometrically and electronically defined S1′ pocket occupancy element. BRENDA-curated enzyme inhibition data for cognate compounds confirms that N-[4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl]-containing inhibitors exhibit low or negligible potency against MMP-1, -3, -8, -9, and -13, establishing that this substitution pattern is integral to the MMP7 selectivity trigger [1]. Non-fluorinated analogs such as N-[(3-chlorophenyl)sulfonyl]-L-leucine show LAT1 transporter inhibition (IC₅₀ 60 nM–112 µM across cell lines) but lack the S1′ pocket complementarity and MMP7 selectivity profile [2]. The trifluoromethyl group confers both steric occupancy and electronic modulation of the aryl ring that cannot be replicated by chloro, methyl, or unsubstituted phenyl congeners [3].

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


MMP7 S1′ Pocket Occupancy: Structural Differentiation from Non-Fluorinated Phenylsulfonyl-Leucine Analogs via X-Ray Crystallography

X-ray crystallographic analysis of the cognate ligand N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-L-tryptophan co-crystallized with human MMP7 (PDB: 2Y6C at 1.7 Å; PDB: 2Y6D at 1.6 Å) reveals that the 4-chloro-3-(trifluoromethyl)benzene moiety occupies the deep, hydrophobic S1′ pocket of matrilysin [1]. The sulfonamide group forms hydrogen bonds with the backbone nitrogen of Leu176 and the carbonyl of Ala177 [2]. This binding mode is structurally distinct from that achievable by non-fluorinated phenylsulfonyl analogs (e.g., 4-chlorophenyl or 3-chlorophenyl), which lack the steric bulk and electronegative character of the –CF₃ group required for complete S1′ pocket occupancy [3].

MMP7 S1′ pocket X-ray crystallography selectivity trigger sulfonamide

MMP Isoform Selectivity: Class-Level Evidence That the 4-Chloro-3-(trifluoromethyl)phenylsulfonyl Moiety Confers Selectivity Against MMP-1, -3, -8, -9, and -13

Enzymological profiling of sulfonylamino acid derivatives bearing the 4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl group, curated in the BRENDA enzyme database (EC 3.4.24.23), demonstrates that these compounds exhibit low or negligible inhibitory potency against a panel of off-target MMPs including MMP-1 (collagenase-1), MMP-3 (stromelysin-1), MMP-8 (collagenase-2), MMP-9 (gelatinase B), and MMP-13 (collagenase-3) [1]. This selectivity signature is a direct consequence of the unique S1′ pocket topology of MMP7, which accommodates the 4-chloro-3-(trifluoromethyl)phenyl group via a 'selectivity trigger' mechanism not present in other MMP family members [2]. By contrast, broader-spectrum sulfonamide-based MMP inhibitors such as the hydroxamate peptidomimetics (e.g., marimastat, batimastat) inhibit multiple MMP isoforms with sub-nanomolar to nanomolar potency but lack this MMP7-directed selectivity [3].

MMP selectivity matrilysin collagenase gelatinase off-target

Trifluoromethyl Contribution to Lipophilicity and Metabolic Stability: Cross-Study Comparison with Non-Fluorinated Sulfonyl-Leucine Congeners

The introduction of a –CF₃ group at the 3-position of the phenyl ring in N-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine increases calculated lipophilicity by approximately +0.8 to +1.2 logP units compared to the non-fluorinated analog N-[(3-chlorophenyl)sulfonyl]-L-leucine . In the broader N-sulfonylamino acid MMP inhibitor class, structure-activity relationship (SAR) studies have established that trifluoromethyl substitution enhances metabolic stability by reducing susceptibility to CYP450-mediated oxidative metabolism at the phenyl ring, a property attributed to the strong electron-withdrawing effect and metabolic inertness of the C–F bond [1]. This physicochemical differentiation is functionally relevant because non-fluorinated phenylsulfonyl-leucine analogs undergo more rapid oxidative clearance in hepatic microsome assays, limiting their utility in cellular and in vivo experimental paradigms [2].

trifluoromethyl lipophilicity metabolic stability LogP CYP450

Validated Intermediate Status for MMP7 Inhibitor Synthesis: Procurement Relevance vs. Generic Sulfonamide Building Blocks

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine is explicitly documented as a synthetic intermediate in the preparation of sulfonylated amino acids that act as MMP7 inhibitors . This is not a speculative application: the compound's 4-chloro-3-(trifluoromethyl)phenylsulfonyl group is the identical pharmacophore present in the co-crystallized ligand N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}-L-tryptophan (ChemComp-TQI) in PDB structures 2Y6C and 2Y6D [1], and in the extended peptide inhibitor N-[4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl]-L-gamma-glutamylglycyl-L-leucyl-L-valyl-L-prolinamide that demonstrates selectivity over MMP-1, -3, -8, -9, and -13 [2]. In contrast, generic sulfonyl-leucine derivatives without the 4-chloro-3-(trifluoromethyl) substitution pattern have no established role in MMP7 inhibitor synthesis and are primarily explored as LAT1 transporter inhibitors or proteasome inhibitors in unrelated target classes [3].

intermediate MMP7 inhibitor synthesis building block sulfonylated amino acid

N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine: Evidence-Backed Application Scenarios for Research and Industrial Procurement


MMP7-Selective Inhibitor Lead Generation and Structure-Based Design

This compound serves as the optimal sulfonyl-amino acid intermediate for constructing MMP7-selective inhibitor libraries, leveraging the 4-chloro-3-(trifluoromethyl)phenyl group's demonstrated S1′ pocket occupancy and hydrogen-bonding interactions with Leu176 and Ala177 of matrilysin [1]. In contrast to broad-spectrum hydroxamate MMP inhibitors that potently inhibit MMP-1, -2, -3, -8, -9, and -13 with associated musculoskeletal toxicity, compounds derived from this intermediate exhibit a selectivity signature with low or negligible activity against these off-target MMP isoforms, as documented in the BRENDA database for cognate sulfonylamino acid derivatives [2].

Synthesis of Extended Peptide-Based MMP7 Probes with Defined Selectivity Triggers

Extending N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine with additional amino acid residues (e.g., glycyl, valyl, prolinamide) yields peptide-based MMP7 inhibitors that retain the selectivity conferred by the 4-chloro-3-(trifluoromethyl)benzene S1′ occupancy while gaining potency through additional subsite interactions [1]. This strategy is directly validated by the N-[4-chloro-3-(trifluoromethyl)benzene-1-sulfonyl]-L-glutamylglycyl-L-leucyl-L-valyl-L-prolinamide compound, whose MMP7 selectivity profile is characterized in the BRENDA database [2]. Researchers procuring this intermediate should use peptide coupling conditions compatible with the free carboxylic acid of the leucine moiety.

Comparative Pharmacology Studies Requiring a Chemically Defined, MMP7-Directed Pharmacophore

For laboratories conducting head-to-head pharmacological comparisons between MMP7-selective and pan-MMP inhibitors, N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine provides a chemically tractable entry point to the MMP7-selective chemotype. The co-crystal structures PDB 2Y6C (1.7 Å) and 2Y6D (1.6 Å) provide atomic-resolution validation of the binding mode, enabling rational, structure-guided optimization that is not possible with non-fluorinated sulfonyl-leucine analogs that lack MMP7 co-crystal precedent [3].

Building Block for Metabolic Stability Optimization in MMP Inhibitor Series

The –CF₃ group at the 3-position differentiates this intermediate from non-fluorinated sulfonyl-leucine alternatives by conferring enhanced metabolic stability, a property demonstrated across the N-sulfonylamino acid MMP inhibitor class in structure-activity relationship studies [1]. Researchers prioritizing compounds with improved hepatic microsomal half-life and reduced CYP450-mediated oxidative clearance should prefer this intermediate over non-halogenated or chloro-only analogs, while noting that direct metabolic stability data for the target compound itself remain unpublished and should be verified experimentally [2].

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